molecular formula C19H16BrClN4OS B11195600 N-(2-bromophenyl)-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide

N-(2-bromophenyl)-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B11195600
M. Wt: 463.8 g/mol
InChI Key: FWNZQVLSQKYHMT-UHFFFAOYSA-N
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Description

N-(2-BROMOPHENYL)-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a bromophenyl group, a chlorophenylmethylamino group, and a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, undergoes a reaction with acetic anhydride to form N-(2-bromophenyl)acetamide.

    Introduction of the Pyrimidinylsulfanyl Group: The intermediate is then reacted with 6-chloropyrimidine-4-thiol in the presence of a base such as potassium carbonate to introduce the pyrimidinylsulfanyl group.

    Addition of the Chlorophenylmethylamino Group: Finally, the compound is reacted with 2-chlorobenzylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

N-(2-BROMOPHENYL)-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, leading to inhibition or activation of the target. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BROMOPHENYL)-2-[(6-{[(2-FLUOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
  • N-(2-BROMOPHENYL)-2-[(6-{[(2-METHYLPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE

Uniqueness

N-(2-BROMOPHENYL)-2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these halogens with the pyrimidinylsulfanyl group provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16BrClN4OS

Molecular Weight

463.8 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C19H16BrClN4OS/c20-14-6-2-4-8-16(14)25-18(26)11-27-19-9-17(23-12-24-19)22-10-13-5-1-3-7-15(13)21/h1-9,12H,10-11H2,(H,25,26)(H,22,23,24)

InChI Key

FWNZQVLSQKYHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Br)Cl

Origin of Product

United States

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